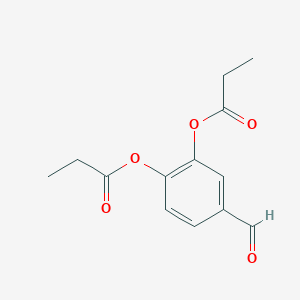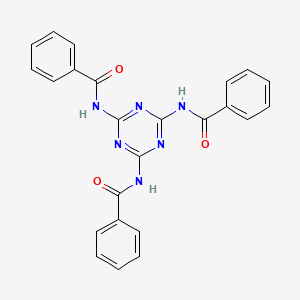
4-formyl-1,2-phenylene dipropanoate
Übersicht
Beschreibung
4-formyl-1,2-phenylene dipropanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the family of aromatic aldehydes and has a molecular formula of C15H16O4. This compound exhibits unique properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Stereolithographic 3D Printing of Oral Modified-Release Dosage Forms
The suitability of stereolithography (SLA), a form of 3D printing, for fabricating drug-loaded tablets with modified-release characteristics was evaluated. Using polyethylene glycol diacrylate (PEGDA) as a monomer and various photoinitiators, this method allows for the manufacture of tablets with specific extended-release profiles, demonstrating SLA's potential as a manufacturing technology for oral dosage forms (Jie Wang et al., 2016).
Electric-Field-Stimulated Release Using Dipolar Molecules
A novel external electric field-controlled release system using functional dipolar molecules as nanoimpellers was designed. This system pushes guest molecules out of the pores under an alternating electric field, providing a new approach to controlled release with applications in tumor treatment and other medical fields (Yingchun Zhu et al., 2010).
Synthesis and Properties of Liquid Crystalline Polyurethanes
Research into the synthesis and thermotropic properties of liquid crystal polyurethanes revealed that these materials exhibit thermotropic liquid crystalline properties between 144°C and 260°C. The transition temperatures of the synthesized polyurethanes decreased with an increase in the length of the methylene spacer, indicating potential applications in materials science and engineering (Xin Hao-bo et al., 2006).
Asymmetric Transfer Hydrogenation of Arylketones
A series of new tethered Rh(III)/Cp* complexes were prepared and evaluated in the asymmetric transfer hydrogenation of a wide range of aryl ketones. This methodology provides enantiomerically enriched alcohols under mild conditions, showcasing the potential of these complexes in synthetic organic chemistry (Long‐Sheng Zheng et al., 2017).
Hyperbranched Conjugated Poly(tetraphenylethene)
The synthesis of tetraphenylethene-containing diyne and its polymerization to produce hyperbranched polymers with aggregation-induced emission characteristics was reported. These materials demonstrate potential applications in fluorescent photopatterning, optical limiting, and explosive detection, highlighting the versatility of conjugated polymers in advanced material science (Rongrong Hu et al., 2012).
Eigenschaften
IUPAC Name |
(4-formyl-2-propanoyloxyphenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-12(15)17-10-6-5-9(8-14)7-11(10)18-13(16)4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUAOOMBXJLJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4576866.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4576870.png)
![3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576874.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4576879.png)
![2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4576887.png)
![1-methyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4576895.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4576900.png)
![1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4576903.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4576935.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4576941.png)
![2-{[6-(2-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B4576950.png)
![methyl 4-chloro-3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4576955.png)

